1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene
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Description
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . Its IUPAC name is 2-(2-chlorobenzyl)-1,3-dioxolane . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene consists of a benzene ring with a chlorine atom and a 1,3-dioxolane ring attached to it . The InChI code for this compound is 1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene include a boiling point of 278.6ºC at 760 mmHg and a density of 1.233g/cm3 .Scientific Research Applications
Synthesis and Characterization
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene serves as a precursor in the synthesis of various dioxolane derivatives, demonstrating its versatility in organic synthesis. For instance, research has shown the synthesis of 2,4-disubstituted 1,3-dioxolanes through reactions with benzaldehyde and its derivatives, highlighting the compound's role in creating structurally diverse molecules (Kerimov, 2001). Moreover, the synthesis of copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers demonstrates its application in polymer science, where its incorporation into polymers can influence their physical properties and behavior (Morariu & Bercea, 2004).
Catalytic Applications
The compound also finds use in catalysis, as illustrated by studies on tandem ethylene oligomerization and Friedel–Crafts alkylation catalyzed by nickel complexes. These processes utilize the compound in generating alkylated toluenes, showcasing its efficacy in catalytic systems and its potential in facilitating complex chemical transformations (Budhai et al., 2013).
Pharmaceutical and Biomedical Research
In the realm of pharmaceutical and biomedical research, derivatives of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene are utilized for synthesizing compounds with potential therapeutic applications. This is exemplified by the synthesis of 3-(ω-Hydroxyalkoxy)isobenzofuran-1(3H)-ones, which may have implications in drug development and biomedical applications (Kobayashi & Kuroda, 2014).
Environmental and Material Science
This compound is also instrumental in environmental science and materials research, as seen in the study of catalytic conversions of polychlorinated benzenes and dioxins using vanadium-based catalysts. Such research indicates its utility in understanding and mitigating the environmental impact of chlorinated organic compounds (Lee & Jurng, 2008).
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWLHMWLFQKAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373918 |
Source
|
Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
842123-91-5 |
Source
|
Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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